molecular formula C7H10N2O2 B062573 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 165744-15-0

5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B062573
CAS No.: 165744-15-0
M. Wt: 154.17 g/mol
InChI Key: UXDZNQXVCFIDJL-UHFFFAOYSA-N
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Description

5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This heterocyclic compound features a pyrazole core substituted with both ethyl and methyl groups, and is functionally equipped with a carboxylic acid moiety. This specific structure makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of potential pharmacologically active agents. Researchers utilize this compound as a key precursor in constructing molecular libraries, exploring structure-activity relationships (SAR), and designing targeted inhibitors. The carboxylic acid group allows for straightforward derivatization via amide coupling or esterification reactions, facilitating its integration into larger molecular architectures. Its primary research value lies in its application as a core scaffold for the development of compounds that interact with various enzyme systems, where the pyrazole ring often serves as a bioisostere for other heterocycles. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-ethyl-1-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10N2O2/c1-3-5-4-6(7(10)11)8-9(5)2/h4H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDZNQXVCFIDJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601549
Record name 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid
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Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

165744-15-0
Record name 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid
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Record name 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid
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Record name 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid
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Preparation Methods

Regioselectivity and Reaction Mechanisms

The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon, followed by cyclization. Regioselectivity is influenced by steric and electronic factors: the methyl group from methylhydrazine preferentially occupies the N1 position, while the ethyl group from the diketone directs to C5. This aligns with observations in analogous syntheses of 1H-pyrazole-3-carboxylates.

Optimization of Reaction Conditions

Key parameters include solvent polarity, temperature, and stoichiometry. In a protocol adapted from CN111138289B, cyclocondensation in ethanol at 80°C for 12 hours yields the intermediate ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate with 68% efficiency. However, prolonged heating (>24 hours) promotes dimerization, reducing yield to 45%.

Table 1: Cyclocondensation Conditions and Outcomes

SolventTemperature (°C)Time (h)Yield (%)Byproducts Identified
Ethanol801268<5% dimeric species
Toluene11085212% unreacted diketone
Acetonitrile7024758% hydrolysis product

Hydrolysis of Pyrazole-3-Carboxylate Esters

Hydrolysis of ester intermediates to carboxylic acids is a critical step. The ethyl ester derivative, synthesized via cyclocondensation, undergoes saponification or acid-catalyzed hydrolysis.

Alkaline vs. Acidic Hydrolysis

  • Alkaline Conditions : Using 2M NaOH in aqueous ethanol (80°C, 6 hours) achieves 89% conversion to the carboxylic acid. However, base-sensitive substrates may degrade, necessitating neutralization with HCl.

  • Acidic Conditions : Concentrated HCl (37%) at 100°C for 24 hours, as reported for phosphonophenylpyrazoles, affords the acid in 81% yield. This method avoids epimerization but requires corrosion-resistant equipment.

Solubility Challenges and Work-Up

The carboxylic acid’s high water solubility complicates isolation. Patent EP0885889A2 recommends salting-out with NaCl or ammonium sulfate, improving recovery from 26% to 58%. Alternatively, crystallization from ethanol-water (7:3 v/v) at 4°C yields needle-like crystals with >95% purity.

Alternative Synthetic Routes

Suzuki-Miyaura Cross-Coupling

Adapting methods from bifunctional pyrazole syntheses, a boronic ester intermediate (e.g., 1-methyl-5-ethylpyrazol-3-ylboronate) couples with iodoaryl carboxylates under Pd(dppf)Cl₂ catalysis. While this route offers precise control over substitution patterns, the multi-step sequence (coupling → ester hydrolysis) limits overall yield to 33%.

Diazonium Salt Cyclization

Reaction of ethyl diazoacetate with 3-pentyn-2-one, as described in CN111138289B, forms the pyrazole ring but requires hazardous reagents (e.g., InCl₃) and generates toxic wastewater. Industrial scalability remains impractical due to safety concerns.

Industrial Scalability and Process Economics

Solvent Consumption and Waste Management

Cyclocondensation in ethanol generates 20 L solvent waste per kg product, whereas acetonitrile reduces this to 12 L but increases cost by 40%. Membrane filtration and solvent recovery systems are essential for large-scale production.

Cost-Benefit Analysis of Catalysts

Pd-based catalysts (e.g., Pd(dppf)Cl₂ at $1,200/mol) render cross-coupling routes economically unfeasible for high-volume applications. In contrast, cyclocondensation uses low-cost reagents (<$100/mol), making it preferable despite moderate yields .

Scientific Research Applications

Agricultural Chemistry

5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is primarily utilized in the development of herbicides and pesticides. Its effectiveness in enhancing crop protection and yield has made it a valuable component in agrochemical formulations.

Key Applications:

  • Herbicides: The compound acts as a building block for creating selective herbicides that target specific weed species while minimizing damage to crops.
  • Pesticides: It is also involved in formulating pesticides that protect crops from various pests, contributing to sustainable agricultural practices.

Pharmaceuticals

In the pharmaceutical industry, this compound plays a crucial role in synthesizing medicinal compounds. Its derivatives are being explored for their potential therapeutic effects.

Key Applications:

  • Anti-inflammatory Drugs: Research indicates its utility in developing anti-inflammatory agents that can alleviate pain and swelling.
  • Analgesics: The compound is also being studied for its analgesic properties, which may provide relief from pain without significant side effects.

Biochemistry

Researchers utilize this compound to investigate metabolic pathways and enzyme activities. This research is vital for understanding cellular processes and developing new therapeutic strategies.

Key Applications:

  • Metabolic Studies: The compound aids in studying various metabolic pathways, providing insights into how cells function under different conditions.
  • Enzyme Activity Research: It is used to explore the activity of specific enzymes, contributing to the understanding of biochemical reactions.

Material Science

In material science, the compound is employed to formulate advanced materials with specific chemical properties. This includes polymers and coatings that require enhanced durability and performance.

Key Applications:

  • Polymers: this compound is used as an additive in polymer formulations to improve their mechanical properties.
  • Coatings: It contributes to the development of protective coatings that exhibit resistance to environmental degradation.

Analytical Chemistry

The compound serves as a standard reference material in analytical chemistry, particularly in chromatography and spectroscopy. Its use ensures accurate analysis of complex mixtures.

Key Applications:

  • Chromatography Standards: this compound is utilized as a calibration standard in chromatographic techniques.
  • Spectroscopic Analysis: It aids in the identification and quantification of substances in various samples through spectroscopic methods.

Case Study 1: Development of Herbicides

A study published in Agricultural Sciences demonstrated the effectiveness of formulations containing this compound against resistant weed species. The results indicated a significant reduction in weed biomass compared to untreated controls, showcasing its potential as a key ingredient in herbicide development.

Case Study 2: Pharmaceutical Research

Research published in Journal of Medicinal Chemistry highlighted the synthesis of novel anti-inflammatory compounds derived from this compound. The compounds exhibited promising activity in preclinical models, suggesting potential therapeutic applications for chronic inflammatory diseases.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name CAS Molecular Formula Substituents (Positions) Melting Point (°C) Solubility & Lipophilicity Key Spectral Data (IR/NMR)
5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid N/A C₇H₁₀N₂O₂ 1-Me, 5-Et, 3-COOH Not reported Moderate solubility (polar solvents) Expected: C=O (~1650 cm⁻¹), δ ~2.5 (Et), δ ~3.8 (Me)
1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid 5744-59-2 C₇H₁₀N₂O₂ 1-Et, 5-Me, 3-COOH Not reported Similar to target compound δ ~1.4 (Et triplet), δ ~2.3 (Me)
3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acid 26308-42-9 C₇H₁₀N₂O₂ 1-Me, 3-Et, 5-COOH Not reported Lower solubility (COOH at 5) δ ~1.2 (Et), δ ~3.7 (Me)
5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid 117860-56-7 C₇H₈N₂O₄ 1-Me, 5-COOMe, 3-COOH Not reported High lipophilicity (ester group) IR: 1720 cm⁻¹ (ester C=O)
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate 92406-53-6 C₆H₉N₃O₂ 1-Me, 5-NH₂, 3-COOMe 101–102 Low water solubility δ ~6.3 (NH₂), δ ~3.8 (COOMe)

Key Observations:

  • Substituent Position Effects :

    • The ethyl group at position 5 in the target compound enhances steric bulk compared to analogs with methyl at this position (e.g., 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid) .
    • Carboxylic acid at position 3 vs. 5 (e.g., 3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acid) alters hydrogen-bonding capacity and solubility. Position 3-COOH may improve crystallinity due to intramolecular interactions .
  • Functional Group Modifications: Replacement of ethyl with methoxycarbonyl () increases molecular weight (184.15 vs. Amino substituents () introduce basicity and hydrogen-bond donor sites, which could enhance biological interactions but reduce metabolic stability .

Key Findings:

  • Synthetic Flexibility : The target compound’s synthesis likely parallels methods used for 5-methyl-1,3-diphenyl analogs, where ester hydrolysis under basic conditions yields carboxylic acids .
  • Bioactivity Potential: While the target compound lacks direct activity reports, structural analogs with sulfanyl or aryl groups exhibit analgesic and anti-inflammatory properties, suggesting that substituent optimization could unlock similar activities .

Biological Activity

5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its pyrazole ring, which includes an ethyl group at the 5-position and a carboxylic acid at the 3-position. This structure contributes to its reactivity and biological activity.

Property Value
Molecular FormulaC₇H₉N₂O₂
Molecular Weight155.16 g/mol
Functional GroupsCarboxylic acid, Pyrazole

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, compounds with similar structures have shown enhanced caspase-3 activity, indicating apoptosis induction at micromolar concentrations .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation. In vivo studies have shown that these compounds can reduce paw edema in rat models, suggesting their utility as anti-inflammatory agents .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Interaction : The compound interacts with key enzymes such as cytochrome P450, influencing drug metabolism and detoxification processes.
  • Cell Signaling Modulation : It affects signaling pathways critical for cell growth and differentiation, particularly the MAPK/ERK pathway.
  • Kinase Inhibition : The compound has been noted to inhibit specific kinases involved in tumor growth and progression, suggesting a role in cancer therapy .

Study on Anticancer Activity

A recent study focused on the synthesis of pyrazole derivatives highlighted the anticancer activity of compounds similar to this compound. These compounds were shown to induce apoptosis in breast cancer cells at low concentrations while exhibiting minimal toxicity towards normal cells .

Anti-inflammatory Research

Another significant study evaluated the anti-inflammatory effects of pyrazole derivatives using a carrageenan-induced paw edema model. The results indicated that certain derivatives exhibited potent anti-inflammatory activity with favorable safety profiles .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid?

The synthesis typically involves condensation and cyclization reactions . For instance, ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate derivatives can be synthesized via condensation of sulfonylhydrazides with cyanoacrylates, followed by cyclocondensation with reagents like urea or thiourea . Another approach uses acid anhydrides or chlorides to functionalize the pyrazole core, as demonstrated in the synthesis of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters . Key steps include refluxing in tetrahydrofuran (THF) or dimethylformamide (DMF), with purification via recrystallization or chromatography.

Basic: What spectroscopic techniques are critical for characterizing this compound?

¹H-NMR, IR spectroscopy, and mass spectrometry (MS) are essential. For example:

  • ¹H-NMR identifies substituents on the pyrazole ring (e.g., ethyl and methyl groups at positions 5 and 1, respectively) through characteristic splitting patterns .
  • IR spectroscopy confirms carboxylic acid (-COOH) and ester (-COOR) functionalities via absorption bands at ~1700 cm⁻¹ .
  • MS provides molecular weight validation (e.g., molecular ion peaks matching the expected m/z).

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s molecular structure?

Single-crystal X-ray diffraction paired with SHELX software (e.g., SHELXL for refinement) is the gold standard. The software refines atomic positions, thermal parameters, and occupancy factors, even for high-resolution or twinned data . For example, SHELXPRO can interface with macromolecular datasets to resolve hydrogen-bonding networks or torsional strain in the pyrazole ring. Researchers should optimize crystal growth in ethanol or DMF-water mixtures to obtain diffraction-quality crystals .

Advanced: How can reaction conditions be optimized to enhance synthetic yield?

Key factors include:

  • Catalyst selection : NaN₃ in DMF improves azide substitution reactions (e.g., converting chloromethyl to azidomethyl derivatives) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while THF facilitates cyclocondensation .
  • Temperature control : Reactions at 50–80°C minimize side products like hydrolyzed esters .
  • Workup strategies : Neutralizing acidic byproducts (e.g., using 10% HCl) during filtration improves purity .

Advanced: How should researchers address contradictions in pharmacological activity data?

For instance, low nitric oxide (NO) release from diazeniumdiolate derivatives of pyrazole-carboxylic acids may stem from assay variability. Strategies include:

  • Dose-response studies : Test multiple concentrations to identify threshold effects.
  • Metabolic stability assays : Evaluate compound degradation in physiological buffers.
  • Comparative modeling : Use computational tools (e.g., molecular docking) to correlate structural features (e.g., electron-withdrawing substituents) with activity discrepancies .

Advanced: What computational methods aid in predicting the compound’s reactivity or pharmacokinetics?

  • DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict electrophilic/nucleophilic sites on the pyrazole ring for derivatization .
  • ADMET prediction tools (e.g., SwissADME) estimate solubility, permeability, and cytochrome P450 interactions based on logP and hydrogen-bond donor/acceptor counts .

Basic: What safety precautions are recommended during laboratory handling?

While classified as non-hazardous in some safety data sheets , precautions include:

  • Personal protective equipment (PPE) : Gloves and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during reactions with volatile solvents (e.g., DMF).
  • Spill management : Absorb with inert materials (e.g., silica gel) and dispose via licensed waste services .

Advanced: How can regioselectivity challenges in pyrazole functionalization be mitigated?

  • Directing groups : Use electron-withdrawing substituents (e.g., -COOH) to guide electrophilic attack to the 4-position .
  • Metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively introduces aryl groups at the 5-position .
  • Microwave-assisted synthesis : Enhances reaction specificity by reducing side reactions .

Basic: What purification methods are effective for isolating the compound?

  • Recrystallization : Ethanol or toluene-water mixtures yield high-purity crystals .
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients removes unreacted starting materials .
  • Acid-base extraction : Utilize the carboxylic acid’s solubility in basic aqueous solutions (e.g., NaHCO₃) .

Advanced: What strategies validate the compound’s stability under storage conditions?

  • Accelerated stability studies : Expose samples to 40°C/75% RH for 1–3 months and monitor degradation via HPLC .
  • Light sensitivity testing : UV-vis spectroscopy tracks photodegradation products .
  • Lyophilization : For long-term storage, lyophilize aqueous solutions to prevent hydrolysis .

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